rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, cis
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Overview
Description
rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, cis, is a synthetic organic compound featuring a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, cis, typically involves several key steps:
Starting with the formation of a pyrrolidine ring, usually through the reaction of an appropriate amine with a carbonyl compound.
Introduction of the trifluoromethyl group via selective fluorination using reagents like trifluoromethyl iodide and a base.
The propanoic acid moiety can be introduced through carboxylation reactions.
Final step involves the resolution of the racemic mixture to obtain the desired (2R,5S) configuration, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods follow similar steps but are scaled up, using continuous flow reactors to ensure consistent yield and purity. Catalysts and solvents are optimized to enhance efficiency and minimize waste.
Chemical Reactions Analysis
rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, cis, undergoes several types of reactions:
Oxidation: The trifluoromethyl group can be selectively oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions are less common due to the stability of the trifluoromethyl group but can involve hydrogenation under specific conditions.
Substitution: Nucleophilic substitution reactions at the pyrrolidine ring are possible, especially with halides under acidic conditions.
Major Products: These reactions can yield derivatives such as hydroxylated, halogenated, or alkylated products, depending on the reagents used.
Scientific Research Applications
This compound has a variety of scientific research applications:
Chemistry: As a building block in the synthesis of more complex molecules and as a reference standard.
Biology: Studied for its potential effects on biological pathways and enzymes.
Medicine: Investigated for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.
Industry: Used in the development of novel materials and chemicals due to its stable trifluoromethyl group.
Mechanism of Action
The mechanism of action of rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, cis, involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group increases the molecule's lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. Detailed pathways may involve inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparing this compound with similar ones helps highlight its uniqueness:
Similar Compounds: rac-3-[(2R,5S)-5-(difluoromethyl)pyrrolidin-2-yl]propanoic acid, rac-3-[(2R,5S)-5-(methyl)pyrrolidin-2-yl]propanoic acid.
Uniqueness: The trifluoromethyl group imparts unique electronic properties and stability, making it more resistant to metabolic breakdown and offering distinct biological activity compared to its difluoromethyl or methyl analogs.
There you have it! A comprehensive overview of rac-3-[(2R,5S)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoic acid hydrochloride, cis
Properties
CAS No. |
2307780-58-9 |
---|---|
Molecular Formula |
C8H13ClF3NO2 |
Molecular Weight |
247.6 |
Purity |
95 |
Origin of Product |
United States |
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